molecular formula C22H24N6O B2752880 4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide CAS No. 1251671-94-9

4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Cat. No.: B2752880
CAS No.: 1251671-94-9
M. Wt: 388.475
InChI Key: UUAKSSFCUQAOMG-UHFFFAOYSA-N
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Description

4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide is a compound that has garnered interest in the field of medicinal chemistry. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, which is known for its wide range of biological activities. This compound has been studied for its potential as an acetylcholinesterase inhibitor, which makes it a candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more reactive intermediate, while substitution could result in derivatives with enhanced biological activity.

Scientific Research Applications

4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide apart from these compounds is its specific structure, which may offer different binding affinities and selectivities for acetylcholinesterase. This can result in varying degrees of efficacy and side effects, making it a unique candidate for further research and development .

Properties

IUPAC Name

4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c23-20-19(21(29)24-15-17-7-3-1-4-8-17)16-25-22(26-20)28-13-11-27(12-14-28)18-9-5-2-6-10-18/h1-10,16H,11-15H2,(H,24,29)(H2,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAKSSFCUQAOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C(=N3)N)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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